molecular formula C16H23NO2 B3028855 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol CAS No. 361382-26-5

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

Cat. No. B3028855
M. Wt: 261.36 g/mol
InChI Key: XJZPZWCCWIEQRR-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Various oxazole derivatives have been synthesized and screened for their various biological activities .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on the specific compound. Oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

Polymer Chemistry Applications

In the realm of polymer chemistry, the synthesis and utilization of oxazole-containing compounds for creating functionalized polymers have been documented. For instance, Summers, Maseko, and Summers (2014) explored the preparation of α-bis and α,ω-tetrakis aromatic oxazolyl- and carboxyl-functionalized polymers using a symmetrical disubstituted 1,1-diphenylethylene derivative. This compound was employed in atom transfer radical polymerization (ATRP) methods to produce polymers with oxazolyl functionalities, which were further transformed into carboxyl derivatives, showcasing the versatility of oxazole derivatives in designing functional materials (Summers, Maseko, & Summers, 2014).

Biological Activity Studies

While the specific compound 2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol has not been directly linked to extensive biological studies, related oxazole derivatives have been investigated for their biological activities. For example, Aktay, Tozkoparan, and Ertan (2005) examined the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, which share structural similarities with oxazoles, on ethanol-induced oxidative stress in mouse brain and liver. This research suggests potential avenues for exploring the biological implications of oxazole derivatives (Aktay, Tozkoparan, & Ertan, 2005).

Future Directions

Oxazole derivatives continue to be a focus of research due to their wide range of biological activities. Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-15(2)11-19-14(17-15)16(3,4)13-7-5-12(6-8-13)9-10-18/h5-8,18H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZPZWCCWIEQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C(C)(C)C2=CC=C(C=C2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153016
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

CAS RN

361382-26-5
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361382-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 2
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 3
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 4
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 5
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol
Reactant of Route 6
2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol

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